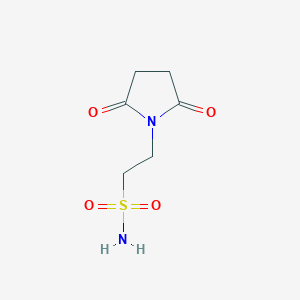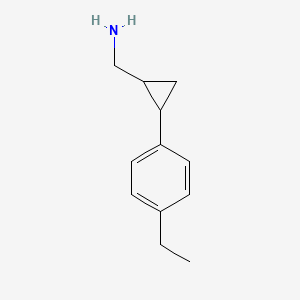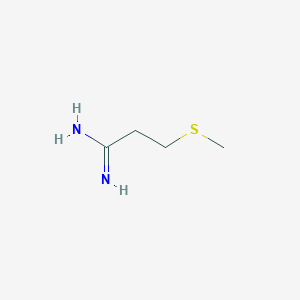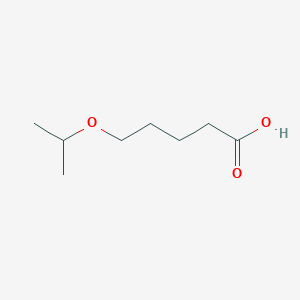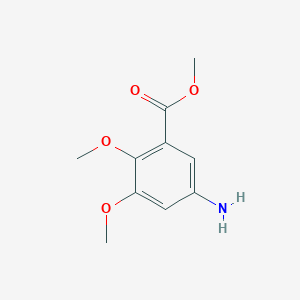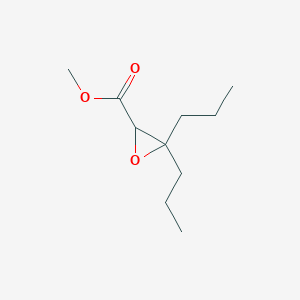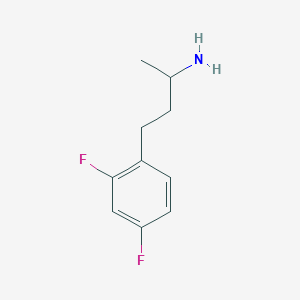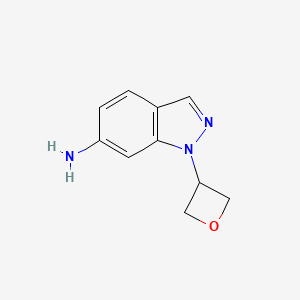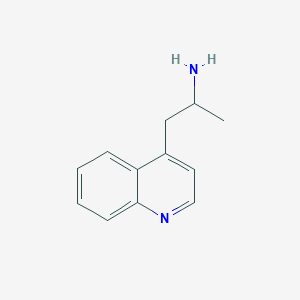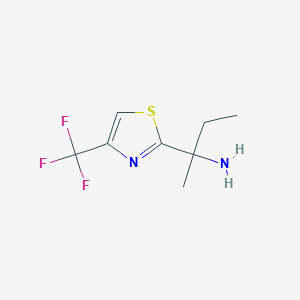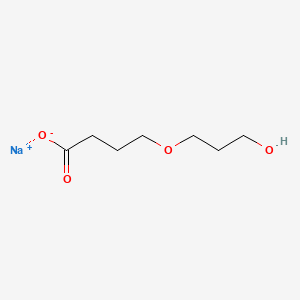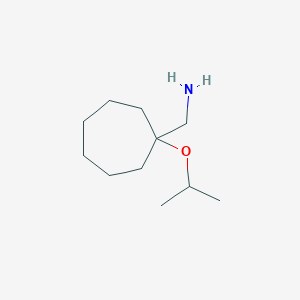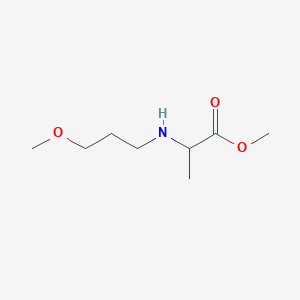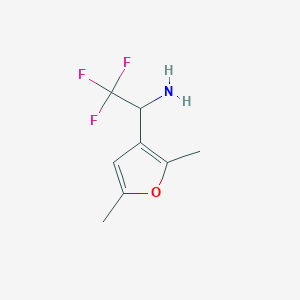
1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine is an organic compound that features a trifluoroethylamine group attached to a dimethylfuran ring. This compound is of interest due to its unique chemical structure, which combines the properties of both furan and trifluoroethylamine, making it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,5-dimethylfuran with a trifluoroethylamine derivative. One common method is the nucleophilic substitution reaction where 2,5-dimethylfuran is reacted with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the furan ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free microwave irradiation techniques have also been explored for the synthesis of related compounds, offering a more environmentally friendly and efficient approach .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The trifluoroethylamine group can be reduced to form non-fluorinated amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.
Major Products Formed:
Oxidation: Formation of 2,5-dimethylfuran-3-one.
Reduction: Formation of 1-(2,5-dimethylfuran-3-yl)ethan-1-amine.
Substitution: Formation of various substituted furans depending on the reagents used.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-(2,5-Dimethylfuran-3-yl)ethan-1-amine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: Contains a carbazole group, offering distinct photophysical properties.
3-(2,5-Dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines: Possesses a pyrazoline ring, showing varied biological activities
Uniqueness: 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both a trifluoroethylamine group and a dimethylfuran ring. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10F3NO |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
1-(2,5-dimethylfuran-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H10F3NO/c1-4-3-6(5(2)13-4)7(12)8(9,10)11/h3,7H,12H2,1-2H3 |
InChI Key |
MHMJEQRMLVBDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid](/img/structure/B13534541.png)
